
4-Methyl-1-oxo-1H-2-benzopyran-3-carbonyl chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Methyl-1-oxo-1H-2-benzopyran-3-carbonyl chloride is an organic compound with the molecular formula C11H7ClO3. It is a derivative of benzopyran, a class of compounds known for their diverse biological activities and applications in various fields of science and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-1-oxo-1H-2-benzopyran-3-carbonyl chloride typically involves the acylation of 4-Methyl-1-oxo-1H-2-benzopyran-3-carboxylic acid with thionyl chloride or oxalyl chloride. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride product. The general reaction scheme is as follows:
4-Methyl-1-oxo-1H-2-benzopyran-3-carboxylic acid+Thionyl chloride→4-Methyl-1-oxo-1H-2-benzopyran-3-carbonyl chloride+SO2+HCl
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up and optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial settings.
Análisis De Reacciones Químicas
Types of Reactions
4-Methyl-1-oxo-1H-2-benzopyran-3-carbonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It can react with nucleophiles such as amines, alcohols, and thiols to form corresponding amides, esters, and thioesters.
Hydrolysis: In the presence of water, it hydrolyzes to form 4-Methyl-1-oxo-1H-2-benzopyran-3-carboxylic acid.
Reduction: It can be reduced to form 4-Methyl-1-oxo-1H-2-benzopyran-3-methanol under specific conditions.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, thiols
Solvents: Anhydrous solvents such as dichloromethane, tetrahydrofuran
Catalysts: Acid or base catalysts depending on the reaction
Major Products
Amides: Formed by reaction with amines
Esters: Formed by reaction with alcohols
Thioesters: Formed by reaction with thiols
Aplicaciones Científicas De Investigación
4-Methyl-1-oxo-1H-2-benzopyran-3-carbonyl chloride has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of novel therapeutic agents.
Industry: Used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 4-Methyl-1-oxo-1H-2-benzopyran-3-carbonyl chloride depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors, to exert its effects. The exact pathways and targets can vary depending on the specific context and application.
Comparación Con Compuestos Similares
Similar Compounds
4-Methyl-1-oxo-1H-2-benzopyran-3-carboxylic acid: A precursor in the synthesis of 4-Methyl-1-oxo-1H-2-benzopyran-3-carbonyl chloride.
4-Oxo-4H-1-benzopyran-2-carboxylic acid: Another benzopyran derivative with similar structural features.
Uniqueness
This compound is unique due to its specific functional group, which allows it to undergo a variety of chemical reactions and be used in diverse applications. Its ability to form stable derivatives makes it valuable in synthetic chemistry and drug development.
Propiedades
Número CAS |
89928-70-1 |
|---|---|
Fórmula molecular |
C11H7ClO3 |
Peso molecular |
222.62 g/mol |
Nombre IUPAC |
4-methyl-1-oxoisochromene-3-carbonyl chloride |
InChI |
InChI=1S/C11H7ClO3/c1-6-7-4-2-3-5-8(7)11(14)15-9(6)10(12)13/h2-5H,1H3 |
Clave InChI |
HZIIHOCOJATBPY-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(OC(=O)C2=CC=CC=C12)C(=O)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


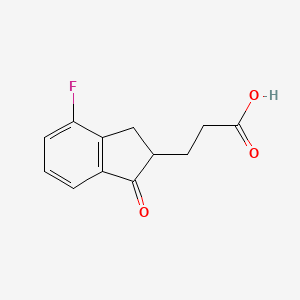
![N-[3-(6-Oxo-3-phenylpyridazin-1(6H)-yl)propyl]-N'-propylurea](/img/structure/B14397245.png)
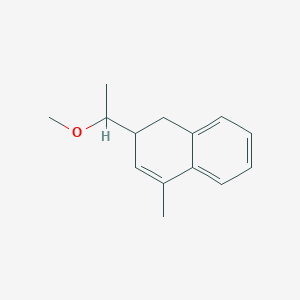

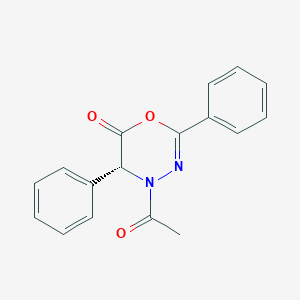

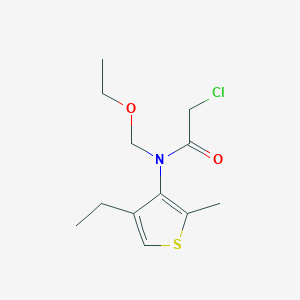


![3-[1-Bromo-2-(3,4-dimethoxyphenyl)-2-oxoethyl]quinoxalin-2(1H)-one](/img/structure/B14397292.png)
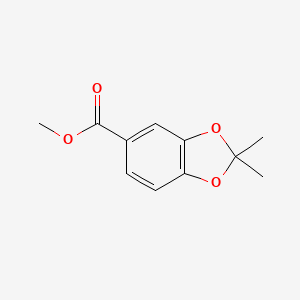
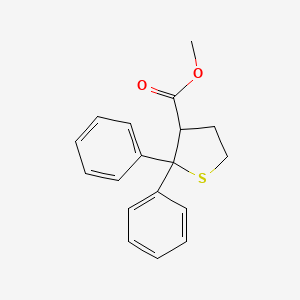
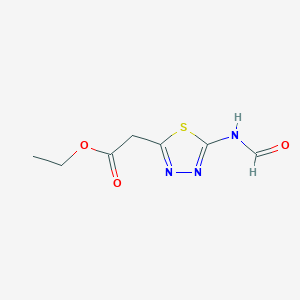
![N-(4-Chlorophenyl)-1-phenyl-1H-pyrazolo[3,4-b]pyrazin-5-amine](/img/structure/B14397325.png)
